3-{[(4-Bromophenyl)sulfonyl](methyl)amino}thiophene-2-carboxylic acid
Overview
Description
3-{[(4-Bromophenyl)sulfonyl](methyl)amino}thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C12H10BrNO4S2 and its molecular weight is 376.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Thiophene-2-carboxanilide and its derivatives, including bromo derivatives, react with chlorosulfonic acid to produce sulfonyl chlorides, which further react with amino acids to yield derivatives. These compounds are used in the preparation of dipeptide methyl esters through coupling reactions, showcasing their utility in peptide synthesis (El-Sayed, 1998).
Photochemical Studies
- Research on photochemical degradation of benzothiophene compounds, closely related to thiophene derivatives, provides insights into the degradation pathways of such compounds in aquatic environments, particularly following oil spills. This knowledge is crucial for understanding the environmental fate of thiophene-based compounds (Andersson & Bobinger, 1996).
Catalytic and Protective Group Applications
- The 9-phenyl-9-fluorenyl group is employed as a protective group for amino acids and derivatives, highlighting the compound's significance in synthetic organic chemistry and peptide synthesis (Soley & Taylor, 2019).
- A study on the palladium-catalyzed arylation of thiophenes demonstrates the compound's utility in forming arylated thiophene derivatives, which are valuable intermediates in organic synthesis (Bheeter, Bera, & Doucet, 2013).
Luminescent Sensing and Gas Sorption
- The development of lanthanide-potassium frameworks using sulfonate-carboxylate ligands illustrates the compound's potential in creating materials for gas sorption, proton conductivity, and luminescent sensing of metal ions, marking its significance in material science and sensor technology (Zhou et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like acetylcholinesterase (ache) and monoamine oxidase (mao) which are key in neurodegenerative disorders .
Mode of Action
Similar compounds have been known to inhibit enzymes like ache and mao, thereby potentially acting as a neuroprotective agent .
Biochemical Pathways
Similar compounds have been known to affect the pathways involving the production of reactive oxygen species (ros), which are linked to cellular damage .
Result of Action
Similar compounds have been known to increase oxidative stress, affecting different cellular components negatively .
Action Environment
Similar compounds have been known to react under mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
3-[(4-bromophenyl)sulfonyl-methylamino]thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4S2/c1-14(10-6-7-19-11(10)12(15)16)20(17,18)9-4-2-8(13)3-5-9/h2-7H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTIXBKLTDKZMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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